Comparative Cathepsin B-Mediated MMAE Release Kinetics: MC-VA-PABC vs. MC-VC-PABC Linker Systems
In a head-to-head comparison using N-acetyl-L-cysteine (NAC) adducts, the VA-based linker conjugate (NAC-12b) demonstrated a time-dependent release of free MMAE comparable to the VC-based control (NAC-12c). Quantitative LC-MS analysis confirmed both dipeptides are suitable substrates for cathepsin B, with similar initial cleavage rates under identical enzymatic conditions [1].
| Evidence Dimension | Cathepsin B-mediated MMAE release over time |
|---|---|
| Target Compound Data | NAC-12b (VA-based) showed comparable MMAE release kinetics to VC-based NAC-12c (time points: 0, 1, 2, 4, 8, 12, 24, 48, 72 h) |
| Comparator Or Baseline | NAC-12c (VC-based) served as the benchmark dipeptide linker control |
| Quantified Difference | Comparable performance; no significant difference in cumulative MMAE release over 72 h |
| Conditions | Cathepsin B from human liver (EC 3.4.22.1), enzyme-to-substrate ratio 1:1000, 37 °C, 25 mM sodium acetate buffer with 1 mM EDTA, pH 5.5 |
Why This Matters
This establishes that MC-VA-Pabc-mmae matches the gold-standard VC linker in enzymatic release capability, ensuring reliable intracellular payload activation for ADCs.
- [1] Int. J. Mol. Sci. 2017, 18(9), 1860; Figure 5. Cathepsin B reactivity for MMAE release. Typical time course of MMAE cleaved from N-acetyl-l-cysteine (NAC) conjugates based on VA and VC dipeptides. View Source
